molecular formula C16H24ClNO B594210 Hexanophenone, 2-(1-pyrrolidinyl)-, hydrochloride CAS No. 13415-59-3

Hexanophenone, 2-(1-pyrrolidinyl)-, hydrochloride

Cat. No. B594210
CAS RN: 13415-59-3
M. Wt: 281.8
InChI Key: GHUKPNGFMJPXSY-UHFFFAOYSA-N

Description

Synthesis Analysis

The synthesis of α-PHP involves the reaction of 2-(pyrrolidin-1-yl)ketone with 1-bromohexane in the presence of a strong base. The product is purified by recrystallization, and the hydrochloride salt is formed by reacting the free base with hydrochloric acid.


Molecular Structure Analysis

The molecular formula of α-PHP hydrochloride is C16H23NO·HCl . The InChI code is InChI=1S/C16H23NO.ClH/c1-2-3-11-15 (17-12-7-8-13-17)16 (18)14-9-5-4-6-10-14;/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3;1H . The SMILES structure is CCCCC (C (=O)C1=CC=CC=C1)N2CCCC2.Cl.


Physical And Chemical Properties Analysis

α-PHP is a colorless, crystalline solid with a molecular weight of 229.76 g/mol. It is soluble in water, ethanol, and methanol. The melting point of α-PHP hydrochloride is 175-180°C. The chemical formula of α-PHP hydrochloride is C16H23NO·HCl.

Scientific Research Applications

Synthesis and Characterization

  • Hexanophenone derivatives have been synthesized and characterized for their chemical properties. For instance, studies have detailed the synthesis and characterization of various hexakis-phosphazenes and their derivatives, which are important in the field of chemistry for understanding reaction mechanisms and developing new materials (Pamukçi, Çil, Begeç, & Arslan, 2007).

Biological Evaluation

  • Some hexanophenone derivatives have been evaluated for their antimicrobial activity. For example, hexachlorocylotriphosphazene derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, although their antifungal activity was generally limited (Koran, Ozkaya, Ozen, Çil, & Arslan, 2013).

Analytical Characterization

  • The analytical properties of certain pyrrolidinyl substituted cathinones, including their identification based on various chromatography and spectroscopy techniques, have been studied. This research is valuable for the detection and analysis of these compounds in various contexts (Qian, Jia, Li, Hua, & Liu, 2017).

Material Synthesis

  • Research has focused on the synthesis of compounds like 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine, which are useful in developing new materials with specific chemical properties (Hou Hao-qing, 2010).

Pharmaceutical Applications

  • Certain pyrrolidinyl synthetic cathinones have been investigated for their metabolism using human hepatocyte incubations. This research is crucial in understanding the pharmacokinetics and potential therapeutic applications of these substances (Carlier, Diao, Giorgetti, Busardò, & Huestis, 2020).

Stability Analysis

  • Studies have also been conducted on the stability of hexanophenone derivatives, such as their degradation kinetics in various conditions. This is important for understanding their shelf life and suitability in different pharmaceutical formulations (Nagata, Terasaki, Yada, Sato, Tamai, & Tsuji, 1989).

Safety And Hazards

Studies have shown that α-PHP can have toxic effects on the cardiovascular system, liver, and kidneys. The drug has been associated with adverse effects such as hypertension, tachycardia, seizures, and psychosis. α-PHP is regulated as a Schedule I compound in the United States .

properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylhexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14;/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUKPNGFMJPXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanophenone, 2-(1-pyrrolidinyl)-, hydrochloride

CAS RN

13415-59-3
Record name 1-Hexanone, 1-phenyl-2-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13415-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Php hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-phenyl-2-(1-pyrrolidinyl)-1-hexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALPHA-PHP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5DJ7QN981
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is epitaxial growth, and how does it apply to long-chain molecules like palmitone?

A1: Epitaxial growth is a process where a crystalline material grows on the surface of another crystal, with the crystallographic orientation of the growing layer influenced by the underlying substrate []. In simpler terms, the molecules align themselves with the substrate's structure during deposition. In this study, long-chain molecules like palmitone were deposited onto substrates like potassium hydrogen phthalate (PHP) and potassium chloride (KCl). The research found that these molecules grow epitaxially within a specific temperature range, meaning their molecular chains align parallel to the substrate surface [].

Q2: How does temperature affect the epitaxial growth of these long-chain molecules?

A2: Temperature plays a critical role in epitaxial growth. The research demonstrates that epitaxial growth occurs within a specific temperature range, which varies depending on the molecule. For example, palmitone exhibits epitaxial growth between 25–50°C []. At higher temperatures, this ordered growth is disrupted, leading to a loss of the epitaxial relationship between the deposited molecules and the substrate [].

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